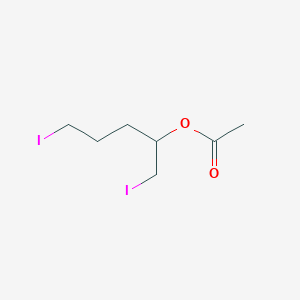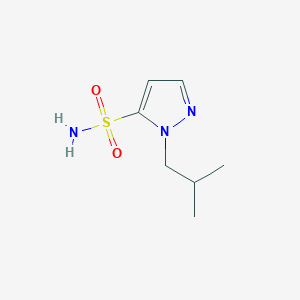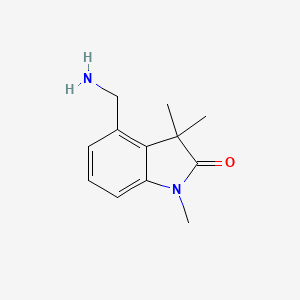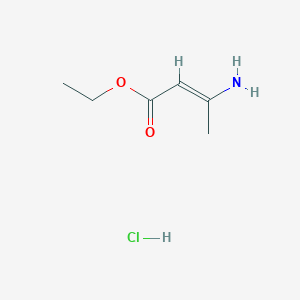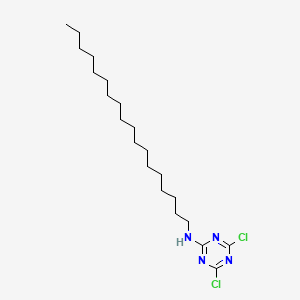
4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an octadecyl group attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution reaction of cyanuric chloride with octadecylamine. The reaction is carried out in an organic solvent such as acetone or dichloromethane, under controlled temperature conditions. The reaction proceeds as follows:
- Cyanuric chloride is dissolved in the solvent.
- Octadecylamine is added dropwise to the solution while maintaining the temperature at 0-5°C.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in solvents like acetone or dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted triazines with various functional groups.
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including surface coatings and polymers.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of essential biological processes. The molecular targets include enzymes and receptors that are critical for cellular function. The pathways involved may include disruption of cell membrane integrity and inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-n-propargyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-n-benzyl-1,3,5-triazin-2-amine
- 4,6-Dichloro-2-poly(ethylene glycol)mono-allyl-1,3,5-triazin-2-ether
Uniqueness
4,6-Dichloro-n-octadecyl-1,3,5-triazin-2-amine is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surface-active agents and coatings. The presence of chlorine atoms also enhances its reactivity towards nucleophiles, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
52643-21-7 |
|---|---|
Molekularformel |
C21H38Cl2N4 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
4,6-dichloro-N-octadecyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H38Cl2N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21-26-19(22)25-20(23)27-21/h2-18H2,1H3,(H,24,25,26,27) |
InChI-Schlüssel |
POWUTOPVEGZOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B15248626.png)

![9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1-oxohexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B15248634.png)
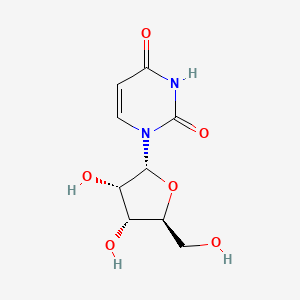
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
![1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B15248667.png)


